4-(1,2-Dibromopropan-2-yl)pyridine
Description
4-(1,2-Dibromopropan-2-yl)pyridine is a halogenated organic compound belonging to the class of pyridine derivatives. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.
Properties
IUPAC Name |
4-(1,2-dibromopropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-8(10,6-9)7-2-4-11-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDGGCNFVAXDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dibromopropan-2-yl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of pyridine with 1,2-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 4-(1,2-Dibromopropan-2-yl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dibromopropan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(1,2-Dibromopropan-2-yl)pyridine is utilized in various scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Sciences: The compound is employed in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-(1,2-Dibromopropan-2-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A halogenated pyridine derivative used in organic synthesis.
3-Bromopyridine: Another brominated pyridine compound with applications in medicinal chemistry.
4-Bromopyridine: Similar to 4-(1,2-Dibromopropan-2-yl)pyridine but with a single bromine atom.
Uniqueness
4-(1,2-Dibromopropan-2-yl)pyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for diverse scientific research and industrial applications.
Biological Activity
4-(1,2-Dibromopropan-2-yl)pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a dibromopropyl moiety attached to a pyridine ring, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
- Molecular Formula : C₅H₈Br₂N
- Molecular Weight : 227.93 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of 4-(1,2-Dibromopropan-2-yl)pyridine may be attributed to its ability to interact with specific receptors or enzymes within biological systems. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The presence of bromine atoms can enhance the compound's ability to form covalent bonds with nucleophilic sites on enzymes.
- Receptor Modulation : The pyridine ring may facilitate binding to neurotransmitter receptors or other signaling proteins, influencing cellular responses.
Biological Activities
Research into the biological activities of 4-(1,2-Dibromopropan-2-yl)pyridine has revealed several key findings:
Antimicrobial Activity
Studies have shown that halogenated pyridines possess significant antimicrobial properties. In vitro tests indicated that 4-(1,2-Dibromopropan-2-yl)pyridine exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were determined, demonstrating the compound's efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that 4-(1,2-Dibromopropan-2-yl)pyridine induces apoptosis in a dose-dependent manner. The compound showed IC₅₀ values in the micromolar range, indicating significant potential as an anticancer agent.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyridine derivatives, including 4-(1,2-Dibromopropan-2-yl)pyridine. The research highlighted that the introduction of bromine atoms at specific positions on the pyridine ring significantly enhanced biological activity compared to non-halogenated analogs .
In another case study examining the compound's effects on Trypanosoma brucei, researchers found that derivatives similar to 4-(1,2-Dibromopropan-2-yl)pyridine exhibited potent antiparasitic effects. This suggests potential applications in treating diseases such as African sleeping sickness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
